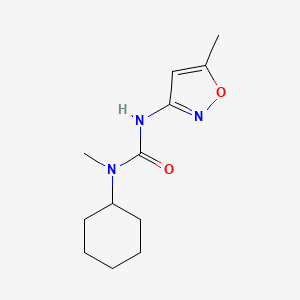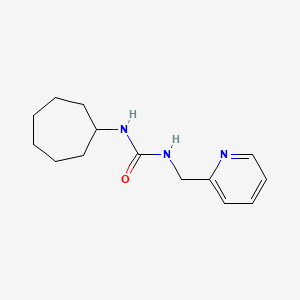
1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea (CMO) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of urea derivatives and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea is not fully understood. However, studies have suggested that it acts on the GABAergic system by increasing the activity of GABA receptors. It also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea has various biochemical and physiological effects. It has been found to reduce inflammation, pain, and seizures in animal models. 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea in lab experiments is its high yield synthesis method. It is also relatively stable and can be stored for long periods. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are many future directions for the study of 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential therapeutic properties in the treatment of various diseases such as epilepsy and neurodegenerative diseases. Additionally, the mechanism of action of 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea needs to be further elucidated to design more targeted experiments.
Méthodes De Synthèse
The synthesis of 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea can be achieved using different methods. One of the most common methods is the reaction between 5-methyl-1,2-oxazole-3-carboxylic acid and cyclohexyl isocyanate followed by N-methylation with dimethyl sulfate. Another method involves the reaction of 5-methyl-1,2-oxazole-3-carboxamide with cyclohexyl isocyanate in the presence of triethylamine followed by N-methylation with methyl iodide. These methods result in the formation of 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea with high yields.
Applications De Recherche Scientifique
1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also shown that 1-Cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea has a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-cyclohexyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-8-11(14-17-9)13-12(16)15(2)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBQKQDIGFLLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)


![3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455745.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)

![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)

![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)

![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)